molecular formula C21H22N4O4 B13396292 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

Cat. No.: B13396292
M. Wt: 394.4 g/mol
InChI Key: AUTGLURJJUQMSO-UHFFFAOYSA-N
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Description

1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

1-[[8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H22N4O4/c1-14-4-3-9-24-18(13-23-10-7-15(8-11-23)21(26)27)19(22-20(14)24)16-5-2-6-17(12-16)25(28)29/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,27)

InChI Key

AUTGLURJJUQMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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